Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Description
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is an iodinated isoxazole derivative characterized by a 5-methyl substituent and an ethyl ester group at the 3-position. Isoxazoles are five-membered heterocyclic compounds with adjacent nitrogen and oxygen atoms, known for their diverse pharmacological and material science applications . The iodine atom at the 4-position introduces significant steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in a patent example where mthis compound reacts with potassium vinyltrifluoroborate under microwave irradiation . Its structural and electronic features make it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAFQPZJFZGWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194949 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356600-24-2 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356600-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis via Condensation, Acylation, and Iodination
A patented method (CN108329279B) describes a three-step synthesis starting from acetone oxime and ethyl 2,2-diethoxyacetate to prepare 4-iodo-3-methylisoxazole-5-carbaldehyde, a close analog of ethyl 4-iodo-5-methylisoxazole-3-carboxylate. This method can be adapted for the ester derivative.
Step 1: Condensation Reaction
- Acetone oxime is dissolved in tetrahydrofuran (THF).
- Butyllithium is added dropwise under controlled temperature.
- Ethyl 2,2-diethoxyacetate is added dropwise.
- After completion, the reaction is quenched, extracted, and concentrated to yield 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol.
Step 2: Acylation (Aromatization) Reaction
- The intermediate is dissolved in dichloroethane.
- A base (pyridine, triethylamine, potassium tert-butoxide, KOH, or diisopropylethylamine) is added.
- Methanesulfonyl chloride is added dropwise.
- After completion, extraction and washing yield 5-(diethoxymethyl)-3-methylisoxazole.
Step 3: Iodination Reaction
- The product is dissolved in acetonitrile.
- N-Iodosuccinimide (NIS) is added along with a catalytic amount of acid (acetic acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid).
- The mixture is heated to complete the iodination at the 4-position.
- After workup, 4-iodo-3-methylisoxazole-5-formaldehyde is obtained.
Reaction Conditions and Ratios
| Step | Reagents/Conditions | Molar Ratios | Notes |
|---|---|---|---|
| 1 | Acetone oxime, butyllithium, ethyl 2,2-diethoxyacetate, THF | Ethyl 2,2-diethoxyacetate : acetone oxime = 1 : 1.8-2.0; Ethyl 2,2-diethoxyacetate : butyllithium = 1 : 4.5-5.0 | Dropwise addition, quenching after completion |
| 2 | Methanesulfonyl chloride, base (pyridine etc.), dichloroethane | Base amount stoichiometric to neutralize HCl formed | Dropwise addition of methanesulfonyl chloride |
| 3 | N-Iodosuccinimide, acid catalyst, acetonitrile | 5-(diethoxymethyl)-3-methylisoxazole : NIS = 1 : 1.8-2.0 | Heating to complete reaction |
This method is noted for its short reaction route, low raw material cost, and suitability for large-scale industrial production.
Direct Iodination of Ethyl 5-methylisoxazole-3-carboxylate
Another approach involves iodination of the ethyl 5-methylisoxazole-3-carboxylate precursor using iodine and oxidizing agents:
- The precursor is refluxed with iodine (I₂) and an oxidizing agent such as iodic acid (HIO₃) in acetic acid solvent at 80–100°C.
- The reaction proceeds with electrophilic substitution at the 4-position.
- After iodination, the product is purified by recrystallization or chromatography.
This method typically yields 65–75% iodinated product with high purity (>95%). Subsequent hydrolysis or esterification steps can adjust the carboxylate functionality if needed.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Multi-step condensation-acylation-iodination | Acetone oxime, ethyl 2,2-diethoxyacetate | Butyllithium, methanesulfonyl chloride, N-iodosuccinimide | 3 | Not explicitly reported, generally high | High | Short route, low cost, scalable | Requires handling of butyllithium (air/moisture sensitive) |
| Direct iodination of ethyl 5-methylisoxazole-3-carboxylate | Ethyl 5-methylisoxazole-3-carboxylate | I₂, HIO₃, AcOH | 1 | 65–75 | >95 | Simpler, fewer steps | Moderate yield, requires oxidizing agents |
Chemical Reactions Analysis
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate serves as a versatile substrate for Pd-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. This reaction leverages the electrophilic iodine atom at the 4-position, enabling the formation of C–C bonds under mild conditions.
Mechanistic Pathway
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Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with the C–I bond of the isoxazole derivative.
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Transmetallation : The alkynyl copper intermediate transfers the alkyne group to the palladium center.
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Reductive Elimination : The Pd(II) intermediate releases the coupled product, regenerating the Pd(0) catalyst .
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–70°C |
| Reaction Time | 8–12 hours |
Substrate Scope and Yields
| Alkyne Partner | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | C4–C≡C–Ph derivative | 97 | |
| Cyclopropylacetylene | C4–C≡C–Cyclopropyl derivative | 93 | |
| tert-Butylacetylene | C4–C≡C–t-Bu derivative | 95 |
This method achieves high regioselectivity and functional group tolerance, making it valuable for synthesizing alkynyl-isoxazole hybrids with applications in medicinal chemistry .
Nucleophilic Aromatic Substitution (NAS)
While not explicitly documented for this compound, the electron-deficient isoxazole ring and iodine’s leaving-group ability suggest potential for NAS. Typical conditions might involve:
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Nucleophiles : Amines, alkoxides, or thiols.
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Catalyst : CuI or Pd-based systems.
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hypothetical Example
Reaction with sodium methoxide could yield Ethyl 4-methoxy-5-methylisoxazole-3-carboxylate, though experimental validation is required.
Ester Functionalization
The ethyl ester group at position 3 can undergo standard transformations:
Hydrolysis
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Conditions : Aqueous HCl or NaOH, reflux.
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Product : 4-Iodo-5-methylisoxazole-3-carboxylic acid.
Transesterification
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Reagents : Alcohols (e.g., methanol) with acid/base catalysts.
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Product : Mthis compound.
Iodine Exchange Reactions
The iodine atom may participate in halogen-exchange reactions under Ullmann or Buchwald-Hartwig conditions, though specific examples for this compound are not reported in the literature .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate exhibits significant potential in medicinal chemistry due to its structural characteristics, which allow it to interact with biological targets effectively. Some key applications include:
- Antimicrobial Activity : Isoxazole derivatives have been shown to possess antimicrobial properties. This compound can be synthesized as a precursor for compounds that inhibit bacterial growth or act against fungal infections .
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research indicates that isoxazole derivatives can reduce inflammation in various models .
- Cancer Research : Isoxazoles are being investigated for their anticancer properties. This compound can be utilized to synthesize derivatives that target specific cancer cell lines, potentially leading to new therapies .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its applications include:
- Synthesis of Aryl Isoxazole Derivatives : The compound can undergo various reactions such as coupling, condensation, and addition, enabling the formation of aryl isoxazole derivatives that are useful in pharmaceuticals .
- Organic Synthesis Building Block : Due to its functional groups, it acts as an intermediate in synthesizing other compounds, thus playing a crucial role in organic synthesis pathways .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate
- Structure : Replaces iodine with a phenyl group at the 4-position.
- Synthesis : Prepared via base-mediated hydrolysis of ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .
- Key Differences : The phenyl group enhances π-π stacking interactions but reduces electrophilicity compared to iodine. This substitution shifts reactivity toward aromatic substitution rather than cross-coupling reactions .
Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate
- Structure: Contains a methoxy group at the 3-position and an amino group at the 4-position.
- Synthesis : Derived from nitro reduction using iron powder in acetic acid .
- Key Differences: The amino group enables hydrogen bonding, leading to planar molecular conformations and one-dimensional chain motifs in crystals. This contrasts with the iodine-substituted compound, where bulky halogens disrupt such interactions .
Ethyl 5-Isopropyl-3-Methylisoxazole-4-Carboxylate
- Structure : Features an isopropyl group at the 5-position.
- However, the absence of iodine limits its utility in radioimaging or heavy-atom-mediated reactions .
Crystallographic and Supramolecular Features
- Ethyl 4-Iodo-5-Methylisoxazole-3-Carboxylate: Likely exhibits distorted crystal packing due to iodine’s van der Waals radius (1.98 Å), reducing planarity compared to amino/methoxy analogs .
- Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate: Forms planar molecules with intramolecular N–H⋯O bonds, enabling extended hydrogen-bonded chains along the crystallographic b-axis .
Biological Activity
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on various research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing nitrogen and oxygen. The molecular formula is , and it has a molecular weight of approximately 292.05 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as cyclization and halogenation. Various synthetic routes have been explored, focusing on optimizing yield and purity. For instance, one study highlights a method involving the use of iodine as a halogenating agent in the presence of suitable solvents to achieve the desired compound efficiently .
Antitumor Activity
Research has indicated that isoxazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines with IC50 values below 10 µM . This suggests that this compound may possess comparable antitumor efficacy.
Anti-inflammatory Effects
Isoxazole derivatives have also been associated with anti-inflammatory effects. The presence of specific substituents on the isoxazole ring can enhance their ability to inhibit inflammatory pathways. For example, compounds with similar structures have shown effectiveness in reducing nitric oxide production in macrophages, indicating potential for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of isoxazoles are well-documented. This compound may exhibit activity against various pathogens due to its structural characteristics that allow for interaction with microbial enzymes and receptors . Studies have reported that related compounds demonstrate significant inhibition against both bacterial and fungal strains.
Case Studies
- Antitumor Efficacy : A case study evaluated the effects of this compound in vitro against human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that treatment led to increased apoptosis rates compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory effects of similar isoxazole derivatives in a murine model of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines, supporting the hypothesis that this compound could be beneficial in inflammatory disorders.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis of isoxazole derivatives typically involves cyclization reactions or functionalization of pre-existing isoxazole cores. For this compound, iodination of a precursor (e.g., 5-methylisoxazole-3-carboxylate) using iodine sources like N-iodosuccinimide (NIS) under mild acidic conditions is common. Optimization requires monitoring reaction temperature, stoichiometry of reagents, and catalytic systems (e.g., palladium catalysts for cross-coupling steps). Purity can be enhanced via recrystallization or column chromatography, with yields reported up to 70–85% under controlled conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming substituent positions, with the iodine atom causing distinct deshielding effects in H spectra (e.g., C-4 proton).
- IR : Confirms ester (C=O stretch ~1700 cm) and isoxazole ring vibrations.
- HPLC/GC-MS : Ensures purity (>95%) and identifies byproducts.
- Elemental Analysis : Validates molecular composition. Cross-referencing with crystallographic data (if available) improves structural certainty .
Q. What safety protocols are essential when handling this compound in the lab?
Safety data sheets indicate that the compound should be stored in a cool, dry, ventilated area, away from oxidizers and heat. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed of as halogenated waste. Inhalation risks require fume hood use during synthesis .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?
SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For this compound, heavy iodine atoms necessitate high-resolution data to mitigate absorption errors. SHELX programs (e.g., SHELXL) are widely used for refinement, but twinning or disorder in the ester group may require constraints or anisotropic displacement parameters. Hydrogen bonding networks (e.g., C–H⋯O interactions) should be analyzed using graph-set notation to understand packing motifs .
Q. What strategies address contradictions in reactivity data, such as unexpected regioselectivity in cross-coupling reactions?
Discrepancies in reactivity often stem from steric effects (e.g., the bulky iodine atom at C-4) or electronic factors (electron-withdrawing ester group at C-3). Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura with para-substituted aryl boronic acids) clarifies regioselectivity trends .
Q. How does the iodine substituent influence the compound’s bioactivity or utility as a synthetic intermediate?
The iodine atom enhances electrophilicity at C-4, enabling nucleophilic substitutions (e.g., SNAr) or transition metal-catalyzed cross-couplings. In medicinal chemistry, iodine’s van der Waals radius and hydrophobic effects can improve target binding. Comparative studies with bromo/chloro analogs (e.g., IC assays) quantify its pharmacological impact .
Q. What computational methods are suitable for modeling its intermolecular interactions in crystal lattices or solution?
- Hirshfeld Surface Analysis : Visualizes close contacts (e.g., I⋯H interactions).
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO).
- Docking Studies : Predicts binding modes with biological targets (e.g., enzymes with isoxazole-binding pockets). Pair these with experimental data (e.g., SC-XRD, NMR titrations) to validate models .
Methodological Considerations
Q. How should researchers design experiments to assess stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C, sampling at intervals (24–72 hrs). Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds.
- Light Sensitivity : Store samples under UV/visible light and track changes via UV-Vis spectroscopy. Results guide storage protocols (e.g., amber vials, inert atmospheres) .
Q. What are best practices for resolving spectral overlaps in NMR analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
